2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethanone
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Overview
Description
2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE is a complex organic compound with a unique structure that combines a benzodioxole moiety, a piperazine ring, and a quinoline derivative
Preparation Methods
The synthesis of 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE typically involves multiple steps, starting with the preparation of the benzodioxole and quinoline intermediates. These intermediates are then coupled using a piperazine linker. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium on carbon, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in the active site of enzymes, while the piperazine ring can form hydrogen bonds with amino acid residues. The quinoline derivative may also play a role in stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE include:
- 2-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-METHYLPROPANENITRILE
- [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][1-(6-METHYL-2-PYRIDINYL)-1H-IMIDAZOL-4-YL]METHANONE These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C27H33N3O4 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C27H33N3O4/c1-19-15-27(2,3)30(23-7-6-21(32-4)14-22(19)23)26(31)17-29-11-9-28(10-12-29)16-20-5-8-24-25(13-20)34-18-33-24/h5-8,13-15H,9-12,16-18H2,1-4H3 |
InChI Key |
KXCDMETUQIWSJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)(C)C |
Origin of Product |
United States |
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